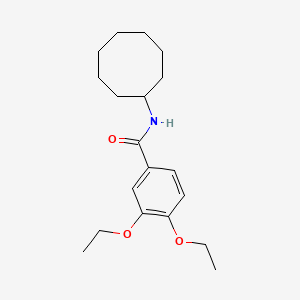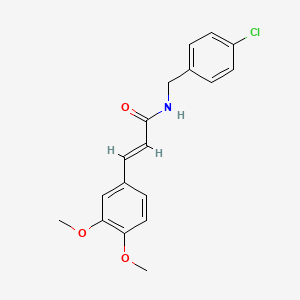![molecular formula C16H13FN2O3S B5874121 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid, commonly known as FMBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBT is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
科学研究应用
FMBT has been studied extensively for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, FMBT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In infectious disease research, FMBT has been shown to have antimicrobial activity against various bacteria and fungi. In neurodegenerative disease research, FMBT has been shown to have neuroprotective effects against oxidative stress and inflammation.
作用机制
The mechanism of action of FMBT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In cancer cells, FMBT has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. In bacteria, FMBT has been shown to inhibit the activity of bacterial RNA polymerase, a key enzyme involved in transcription. In neurodegenerative diseases, FMBT has been shown to have antioxidant and anti-inflammatory effects, which may be due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
FMBT has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, FMBT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In bacteria, FMBT has been shown to inhibit bacterial growth by disrupting RNA synthesis. In neurodegenerative diseases, FMBT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of FMBT for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, FMBT has been shown to have broad-spectrum activity against various cancer cell lines and bacteria, making it a useful tool for studying these diseases. However, one of the main limitations of FMBT is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on FMBT. One area of interest is the development of FMBT derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of FMBT and its potential applications in various diseases. Finally, studies on the toxicity and safety of FMBT are needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, FMBT is a promising compound with potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. Its relatively simple synthesis method and broad-spectrum activity make it a useful tool for studying these diseases. Future research on FMBT should focus on developing improved derivatives, elucidating its mechanism of action, and determining its toxicity and safety.
合成方法
The synthesis of FMBT involves the reaction of 4-fluorobenzoyl isothiocyanate with 2-methyl-3-nitrobenzoic acid hydrazide in the presence of a base. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which is subsequently cyclized to form FMBT. The synthesis of FMBT is relatively straightforward and can be accomplished using standard laboratory techniques.
属性
IUPAC Name |
3-[(4-fluorobenzoyl)carbamothioylamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-9-12(15(21)22)3-2-4-13(9)18-16(23)19-14(20)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEKQEZTHILOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)
